Metaflumizone

Overview

Description

Metaflumizone is a chemical compound known for its insecticidal properties. It is a semicarbazone insecticide that acts by blocking sodium channels in the nervous system of insects, leading to paralysis and death. This compound is particularly effective against a wide range of pests, making it valuable in agricultural and pest control applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metaflumizone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyano-3,3,3-trifluoropropanoate to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and condensation, to yield this compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce this compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Metaflumizone undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Efficacy Against Pests

Metaflumizone has been extensively studied for its effectiveness against key agricultural pests. Notably, it has shown strong activity against:

- Fall Armyworm (Spodoptera frugiperda) : Research demonstrated that this compound is highly effective in controlling this pest in grain crops. Field trials indicated that combinations of this compound with other insecticides like chlorantraniliprole or indoxacarb can achieve control efficacy ranging from 77.73% to 94.65% within 1-7 days post-application .

- Colorado Potato Beetle (Leptinotarsa decemlineata) : this compound has been confirmed to be highly active against both larvae and adults of this pest, providing a viable option for potato crop protection .

Synergistic Effects

The combination of this compound with other insecticides can enhance its efficacy. For instance, a mixture with chlorantraniliprole at a 3:7 ratio exhibited a co-toxicity coefficient of 317.18, indicating a strong synergistic effect . Conversely, some mixtures have shown antagonistic effects, highlighting the importance of careful formulation in pest management strategies.

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for the control of ectoparasites in animals. It has been registered as an insecticidal product for use in pets and livestock. Its low toxicity profile makes it suitable for use in sensitive environments where beneficial arthropods are present .

Toxicological Profile

This compound is characterized by low acute toxicity to mammals and non-target organisms, making it a safer option compared to traditional insecticides. Studies have shown that it does not irritate skin or eyes and has a low potential for skin sensitization . The lowest no observed adverse effect level (NOAEL) was determined to be 12 mg/(kg·day) from chronic studies on dogs .

Persistence and Residue Studies

Research on the persistence of this compound on crops like cabbage has provided insights into its environmental behavior and potential risks associated with its use . While it shows effective control over target pests, concerns regarding biomagnification in aquatic food chains have been raised, necessitating careful risk assessments .

Integrated Pest Management (IPM)

A case study involving the application of this compound in integrated pest management programs for fall armyworm demonstrated significant reductions in pest populations while minimizing impacts on beneficial insects . This highlights this compound's role as a valuable tool in sustainable agriculture.

Resistance Management

Studies on resistance patterns indicate that this compound's unique mode of action may help mitigate the development of resistance among pest populations compared to conventional insecticides . This is crucial for maintaining long-term efficacy and sustainability in pest control practices.

Data Tables

| Application Area | Target Pests | Efficacy (%) | Synergistic Combinations |

|---|---|---|---|

| Agriculture | Fall Armyworm | 77.73 - 94.65 | Chlorantraniliprole (3:7) |

| Agriculture | Colorado Potato Beetle | High | Indoxacarb (varied ratios) |

| Veterinary Medicine | Ectoparasites | Low toxicity | - |

Mechanism of Action

The mechanism of action of Metaflumizone involves blocking sodium channels in the nervous system of insects. By binding to these channels, it prevents the influx of sodium ions, disrupting nerve signal transmission. This leads to paralysis and eventually death of the insect. The molecular targets are the voltage-gated sodium channels, and the pathways involved include the inhibition of nerve signal propagation.

Comparison with Similar Compounds

Similar Compounds

Fipronil: Another insecticide that blocks GABA-gated chloride channels.

Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.

Spinosad: An insecticide that activates nicotinic acetylcholine receptors, leading to paralysis.

Uniqueness

Metaflumizone is unique in its specific action on sodium channels, which distinguishes it from other insecticides that target different receptors or channels. Its effectiveness against a broad spectrum of pests and its relatively low toxicity to non-target organisms make it a valuable tool in integrated pest management.

Biological Activity

Metaflumizone is a novel insecticide belonging to the semicarbazone class, primarily used for pest control in agriculture. Its unique mechanism of action, low toxicity profile, and effectiveness against various insect pests make it a significant compound in integrated pest management strategies. This article delves into the biological activity of this compound, highlighting its mode of action, toxicological data, environmental impact, and efficacy against specific pest species.

This compound operates by blocking voltage-dependent sodium channels in the nervous system of insects. This action disrupts the propagation of action potentials, leading to paralysis and eventual death of the target pest without requiring metabolic activation. This characteristic differentiates it from many other insecticides that rely on metabolic conversion to become active .

Acute Toxicity

This compound exhibits low acute toxicity across various test species. For example, studies have reported an oral LD50 greater than 5000 mg/kg in rats, indicating minimal risk to mammals . Furthermore, it is non-irritating to skin and eyes and does not show mutagenic potential in standard assays .

| Species | Route | LD50 (mg/kg) | Remarks |

|---|---|---|---|

| Rats | Oral | >5000 | Low toxicity |

| Rabbits | Dermal | >2000 | No irritation |

| Rabbits | Ocular | >2000 | No irritation |

Long-term Studies

Long-term studies in rats and mice have established a no-observed-adverse-effect level (NOAEL) for systemic toxicity at 40 mg/kg bw per day. The highest dose tested (75 mg/kg bw per day) showed some adverse effects on body weight gain and feed consumption but no significant immunotoxicity .

Metabolism and Residue Studies

This compound undergoes metabolic processes that include hydroxylation and conjugation with various compounds such as glucuronic acid. In animal studies, the parent compound was predominantly found in tissues rather than metabolites, suggesting efficient retention in biological systems .

Metabolic Pathways

- In Rats : Hydroxylation of the aniline or benzonitrile ring.

- In Goats : Cleavage at the imine-bridge leading to various metabolites.

- In Laying Hens : Significant retention in adipose tissue with radioactivity detected in eggs .

Efficacy Against Target Pests

This compound has demonstrated high efficacy against several pest species, particularly the Colorado potato beetle (Leptinotarsa decemlineata). Research indicates that the 50% lethal concentration (LC50) values vary among populations but generally range from 0.57 to 1.31 ppm. This variability suggests some potential for cross-resistance with other insecticides like neonicotinoids .

| Pest Species | LC50 (ppm) | Remarks |

|---|---|---|

| Colorado Potato Beetle | 0.57 - 1.31 | Effective against larvae and adults |

| Other Field Populations | Varies | Resistance observed in some populations |

Case Studies

- Colorado Potato Beetle Resistance Study :

-

Synergistic Effects with Enzyme Inhibitors :

- Research investigated the synergistic effects of enzyme inhibitors on this compound's activity against resistant strains of Plutella xylostella. The findings suggested limited involvement of detoxification enzymes like P450 in this compound resistance, highlighting its potential effectiveness even in resistant populations .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for establishing baseline susceptibility of insect populations to metaflumizone?

- Methodology : Use diet-incorporation bioassays with serial dilutions of this compound (e.g., 37.5–600 mg/L) and monitor mortality rates over 24–72 hours. Calculate LC50/LC99 values via Probit analysis (PoloPlus software) to establish resistance ratios (RR = LC50 resistant strain / LC50 susceptible strain). Include controls with solvents (e.g., DMSO) to account for solvent effects .

- Data Example : For Spodoptera frugiperda, baseline LC50 values ranged from 0.05–2.1 mg/L across Brazilian populations, with RR values >10 indicating resistance .

Q. How should researchers design experiments to evaluate sublethal effects of this compound on non-target physiological processes?

- Methodology : Expose model organisms (e.g., Capsicum annuum) to sublethal concentrations (e.g., 1.2–4.8 mM) under controlled abiotic stressors (e.g., 50 mM NaCl). Measure biomarkers: relative water content (RWC), chlorophyll levels, antioxidant enzyme activity (APX, GST, GR), and oxidative stress markers (MDA, GSH). Use ANOVA with post-hoc tests to compare treatment groups .

- Key Findings : At 4.8 mM, this compound reduced RWC by 25% and chlorophyll by 30%, while increasing MDA levels by 50% in pepper plants .

Advanced Research Questions

Q. What experimental approaches are used to investigate cross-resistance between this compound and other insecticides/Bt proteins?

- Methodology : Select insect strains resistant to insecticides (e.g., chlorantraniliprole, spinetoram) or Bt proteins (e.g., Cry1F) via F2-screen methods. Test this compound toxicity using dose-response bioassays and calculate RR values. Validate cross-resistance patterns using synergists (e.g., PBO for cytochrome P450 inhibition) .

- Data Contradictions : S. frugiperda strains resistant to indoxacarb (RR = 12.5) showed no cross-resistance to this compound (RR = 1.2), suggesting distinct target sites .

Q. How can electrophysiological techniques elucidate this compound's mode of action on voltage-gated sodium channels?

- Methodology : Express Nav1.4 sodium channels in Xenopus laevis oocytes. Apply this compound (e.g., 10 µM) and record currents using two-electrode voltage clamping. Analyze activation/inactivation kinetics via Boltzmann equations. Compare shifts in V1/2 (midpoint potential) and slope factors .

- Key Results : this compound caused a 4.7-mV depolarizing shift in activation V1/2 and increased slow inactivation by 3.5 mV, indicating state-dependent inhibition .

Q. What analytical methods are optimal for detecting this compound in environmental water samples?

- Methodology : Use solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM transitions: 507 > 178, 287). Achieve LOQs of 0.2–10 ng/L. Validate recovery rates (70–120%) in spiked samples .

- Challenges : Despite high hydrophobicity (log KOW = 6.9), this compound was undetected in Spanish river samples, suggesting rapid degradation or adsorption to sediments .

Q. How can synergistic interactions between this compound and pyrethroids be quantified in pest management?

- Methodology : Co-apply this compound with sublethal pyrethroid doses (e.g., 0.39 ppm esfenvalerate) in diet-overlay bioassays. Calculate synergy ratios (SR = LC50 of this compound alone / LC50 in combination). Use Abbott’s formula for mortality correction .

- Field Relevance : A 10% field rate of this compound + esfenvalerate achieved 95% Colorado potato beetle mortality, matching full-dose efficacy .

Q. What molecular techniques are used to link this compound resistance to detoxification gene overexpression?

- Methodology : Expose insects (e.g., Plutella xylostella) to LC25 this compound for 24h. Extract RNA, synthesize cDNA, and quantify P450 gene expression (e.g., CYP4M19, CYP6CV2) via qPCR with ΔΔCt method. Normalize to reference genes (e.g., β-actin) .

- Findings : CYP4M19 and CYP6CV2 expression increased 8.5-fold and 7.2-fold, respectively, correlating with enhanced monooxygenase activity .

Q. Methodological Considerations

Q. How should statistical models address variability in this compound toxicity data across insect populations?

- Approach : Use hierarchical Bayesian models to account for spatial-temporal heterogeneity in LC50 values. Incorporate covariates (e.g., prior insecticide exposure, host plant) using generalized linear mixed models (GLMMs) .

Q. What criteria differentiate lab-based bioassay results from field efficacy studies for this compound?

- Criteria : Lab studies focus on LC50 (precision), while field trials measure percent mortality/crop damage (practical relevance). Adjust for abiotic factors (e.g., UV degradation, rainfall) in field data interpretation .

Q. Data Interpretation Challenges

Q. How can researchers reconcile conflicting data on this compound's environmental persistence versus lab stability?

Properties

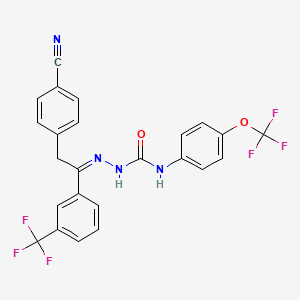

IUPAC Name |

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009397 | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3, 852403-68-0 | |

| Record name | Metaflumizone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaflumizone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.